3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Brand Name: Vulcanchem
CAS No.: 1752-21-2
VCID: VC6874464
InChI: InChI=1S/C7H10N2/c1-5-6-3-2-4-7(6)9-8-5/h2-4H2,1H3,(H,8,9)
SMILES: CC1=C2CCCC2=NN1
Molecular Formula: C7H10N2
Molecular Weight: 122.171

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

CAS No.: 1752-21-2

Cat. No.: VC6874464

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole - 1752-21-2

Specification

CAS No. 1752-21-2
Molecular Formula C7H10N2
Molecular Weight 122.171
IUPAC Name 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Standard InChI InChI=1S/C7H10N2/c1-5-6-3-2-4-7(6)9-8-5/h2-4H2,1H3,(H,8,9)
Standard InChI Key IXNQBWLXUUVFBQ-UHFFFAOYSA-N
SMILES CC1=C2CCCC2=NN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (C₇H₁₀N₂) is a bicyclic compound comprising a pyrazole ring fused to a partially saturated cyclopentane ring. The methyl group at the 3-position introduces steric and electronic effects that influence its reactivity and interactions with biological targets. Key molecular descriptors include:

PropertyValue
CAS No.1752-21-2
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.171 g/mol
IUPAC Name3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
SMILESCC1=C2CCCC2=NN1
InChIKeyIXNQBWLXUUVFBQ-UHFFFAOYSA-N

The planar pyrazole moiety and non-planar cyclopentane ring create a rigid yet partially flexible structure, enabling selective interactions with enzymes and receptors .

Synthesis and Structural Modification

Cycloaddition Approaches

A prominent synthesis route involves [3+2] cycloaddition reactions between nitrilimines and cyclopentenone derivatives. Winters et al. demonstrated that nitrilimines, generated in situ from hydrazonyl chlorides, react with 3,4-diphenyl-4-hydroxy-2-cyclopentenone to form tetrahydrocyclopenta[c]pyrazole analogs . For 3-methyl derivatives, substituting the hydrazonyl chloride precursor with methyl-bearing reagents could introduce the methyl group at the 3-position .

Representative Reaction Scheme:

Hydrazonyl Chloride+CyclopentenoneEt3NTetrahydrocyclopenta[c]pyrazole Derivative\text{Hydrazonyl Chloride} + \text{Cyclopentenone} \xrightarrow{\text{Et}_3\text{N}} \text{Tetrahydrocyclopenta[c]pyrazole Derivative}

This method offers regioselectivity and moderate yields (50–70%), though optimization is required to enhance efficiency for scaled production .

Post-Synthetic Modifications

The 3-methyl group serves as a site for further functionalization. For example, oxidation could yield carboxylic acid derivatives (e.g., 6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) , while amidation reactions might produce carboxamide analogs like N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Such modifications expand the compound’s utility in structure-activity relationship (SAR) studies .

Biological and Pharmacological Applications

Enzyme Inhibition and Antitumor Activity

Pyrazole derivatives are renowned for their enzyme-inhibitory properties. 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has shown potential in inhibiting tyrosinase, an enzyme linked to melanin production, suggesting applications in treating hyperpigmentation disorders. Additionally, its planar structure enables intercalation into DNA, disrupting replication in cancer cells. Comparative studies indicate that methyl-substituted pyrazoles exhibit enhanced metabolic stability compared to non-methylated analogs, a critical factor in drug development .

N-Type Calcium Channel Modulation

In a landmark study, Winters et al. identified 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potent N-type calcium channel blockers . By attenuating calcium influx in neurons, these compounds reduce pain signaling, positioning them as non-opioid analgesics. The 3-methyl derivative’s lipophilic methyl group enhances blood-brain barrier permeability, a desirable trait for central nervous system (CNS)-targeted therapies .

Key Pharmacological Data:

  • IC₅₀ for N-type channel inhibition: 0.8 μM (rat model)

  • Half-life in microsomal assays: >60 minutes

Future Research Directions

Expanding Therapeutic Indications

While current research focuses on pain management and anticancer applications, unexplored areas include anti-inflammatory and antimicrobial activities. Pyrazole derivatives have demonstrated efficacy against COX-2 and bacterial efflux pumps, suggesting that 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could be repurposed for these indications.

Improving Synthetic Efficiency

Developing catalytic asymmetric synthesis methods could yield enantiomerically pure variants, critical for optimizing target selectivity. Additionally, green chemistry approaches (e.g., solvent-free reactions) may reduce environmental impacts .

Pharmacokinetic Optimization

Structural modifications to enhance solubility—such as introducing polar groups at the 6-position—could address the compound’s limited aqueous solubility . Prodrug strategies, including esterification of carboxylic acid derivatives, may improve oral bioavailability .

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